5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione
Description
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a mixed alkylamino substituent at position 4. Its structure includes a 2-chloroethyl group and an ethyl group attached to the amino nitrogen, distinguishing it from related compounds with symmetrical substituents (e.g., bis-chloroethyl or bis-hydroxyethyl groups).
Properties
CAS No. |
32600-97-8 |
|---|---|
Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
5-[2-chloroethyl(ethyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-12(4-3-9)6-5-10-8(14)11-7(6)13/h5H,2-4H2,1H3,(H2,10,11,13,14) |
InChI Key |
IPQCQXQPDZSRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-pyrimidinecarboxylic acid with 2-chloroethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionsorganic solvent, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
5-[Bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione
- Structure: Two 2-chloroethyl groups on the amino nitrogen.
- Molecular weight: 252.10 g/mol .
- Applications : Likely cytotoxic, analogous to nitrogen mustard agents.
5-(2-Hydroxyethyl)pyrimidin-2,4-dione
5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione
5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Structure: Bulky aminothiazol-phenylmethyl substituent.
- Reported melting point: 228–230°C .
- Applications : Evaluated for enzyme inhibitory activity (e.g., α-amylase/α-glucosidase) .
Physicochemical Properties
Biological Activity
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings and case studies.
- Molecular Formula : C8H12ClN3O2
- Molecular Weight : 203.65 g/mol
- CAS Number : 32600-97-8
The compound's biological activity is primarily attributed to its interaction with various cellular targets. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms. Specifically, studies have shown that this compound exhibits pro-apoptotic effects in several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .
In Vitro Studies
In vitro evaluations have demonstrated significant cytotoxic effects of this compound against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
Case Study: Apoptosis Induction
A study focusing on the pro-apoptotic activity of this compound revealed that it significantly increased apoptosis rates in treated A549 and HCT116 cells compared to controls. Flow cytometry analysis indicated that the compound induced late apoptosis or necrosis at concentrations not exceeding 11 μM .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 200 μg/mL | |
| Staphylococcus aureus | 400 μg/mL |
The compound exhibited enhanced antibacterial activity with increasing concentrations, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of pyrimidine-2,4-dione precursors with 2-chloroethyl-ethylamine derivatives under basic conditions (e.g., sodium methoxide or potassium carbonate in DMF). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:pyrimidine). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : Key NMR signals include:
- 1H NMR : δ 1.2–1.4 ppm (triplet, CH3 of ethyl group), δ 3.4–3.6 ppm (quartet, CH2Cl of chloroethyl group), δ 5.8–6.0 ppm (singlet, pyrimidine C5-H).
- 13C NMR : δ 165–170 ppm (C=O of pyrimidine-dione), δ 45–50 ppm (N-CH2-Cl).
Discrepancies in splitting patterns may indicate incomplete alkylation or side reactions .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : Dimethyl sulfoxide (DMSO) is preferred for initial dissolution (10–50 mM stock solutions), with subsequent dilution in phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM) to maintain <1% DMSO. Sonication (30–60 seconds) ensures homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, incubation time). A systematic approach includes:
- Dose-response curves (0.1–100 µM) to identify IC50/MIC values.
- Cytotoxicity controls (e.g., HEK293 cells) to distinguish selective antimicrobial activity from general toxicity.
- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation .
Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., eEF-2K)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled kinase structures identifies potential binding pockets. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand conformations. Validation via molecular dynamics (MD) simulations (100 ns trajectories) assesses binding stability .
Q. How can reaction design principles (e.g., ICReDD’s computational-experimental feedback loop) improve the scalability of its synthesis?
- Methodological Answer : Quantum chemical calculations (Gaussian 16) predict transition states for alkylation steps, while machine learning (e.g., Python-based RDKit) optimizes reaction parameters (temperature, solvent polarity). Continuous flow reactors enhance scalability, reducing side products by >20% compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
